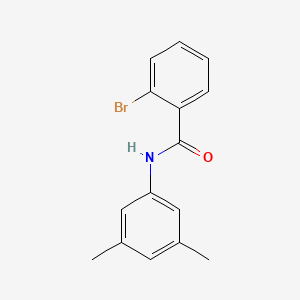

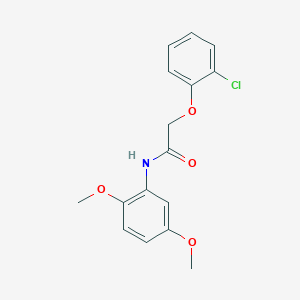

2-bromo-N-(3,5-dimethylphenyl)benzamide

Overview

Description

"2-bromo-N-(3,5-dimethylphenyl)benzamide" is a compound of interest in the field of organic chemistry, specifically in the synthesis and study of benzamide derivatives. These compounds are noted for their diverse chemical reactions and properties, which can be instrumental in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of this compound derivatives involves multi-component reactions, incorporating elements such as isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. This process is highlighted by its high yields and simple workup, allowing for the efficient isolation of the product from the reaction mixture (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-bromo variants, is characterized by intermolecular interactions that are critical to their stabilization and properties. X-ray diffraction analysis, supplemented by theoretical calculations such as DFT, aids in understanding these interactions. For instance, specific studies have demonstrated the presence of hydrogen bonds, π-interactions, and electrostatic energy contributions as key stabilizing forces (Saeed et al., 2020).

Scientific Research Applications

Anticonvulsant Activity

2-Bromo-N-(3,5-dimethylphenyl)benzamide demonstrates significant anticonvulsant properties. Studies have found that similar compounds, like 4-amino-N-(2,6-dimethylphenyl)benzamide, are effective against seizures in animal models. These compounds have shown potent efficacy in antagonizing maximal electroshock (MES) induced seizures in mice. Additionally, alterations in their molecular structure have been explored to enhance their plasma concentration and pharmacological effects (Robertson et al., 1987).

Antifungal Properties

Some derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and found to exhibit antifungal activity. These compounds were tested against phyto-pathogenic fungi and yeasts, showing varying degrees of inhibition. The potency of these derivatives indicates the potential of this compound in developing effective antifungal agents (Ienascu et al., 2018).

Structural Studies and Synthesis

Several studies focus on the structural analysis and synthesis of this compound and its analogs. This includes detailed X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These analyses are crucial for understanding the molecular interactions and properties that contribute to the compound's biological activities (Saeed et al., 2020).

Application in Cancer Treatment

Some derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have shown promise as novel inhibitors targeting specific receptors like the fibroblast growth factor receptor-1 (FGFR1), which is significant in the treatment of non-small cell lung cancer. This highlights the potential of this compound derivatives in developing new cancer therapies (Xie et al., 2018).

Safety and Hazards

Future Directions

The future directions for the study and application of “2-bromo-N-(3,5-dimethylphenyl)benzamide” are not clear from the available information. It is part of a collection of rare and unique chemicals provided for early discovery researchers , suggesting that it may have potential applications in various fields of research.

properties

IUPAC Name |

2-bromo-N-(3,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZBLWBOJJELNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968245 | |

| Record name | 2-Bromo-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5351-02-0 | |

| Record name | 2-Bromo-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)

![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)

![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)

![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)

![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)